6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C18H15N5S and its molecular weight is 333.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to inhibitPARP-1 and EGFR . These targets play crucial roles in DNA repair and cell proliferation, respectively .
Mode of Action
They do this by upregulating genes associated with apoptosis, such as P53 , Bax , caspase-3 , caspase-8 , and caspase-9 , while downregulating the Bcl2 gene, which is associated with cell survival .
Biochemical Pathways
The compound likely affects the DNA repair pathways and cell proliferation pathways due to its inhibition of PARP-1 and EGFR . The downstream effects of this could include the induction of apoptosis and the inhibition of cell proliferation .
Pharmacokinetics
The pharmacokinetics of similar compounds are often studied using in silico methods .
Result of Action
The result of the compound’s action is likely the induction of apoptosis in cancer cells and the inhibition of cell proliferation . This is due to the upregulation of apoptosis-associated genes and the downregulation of the Bcl2 gene .
Properties
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-7-14(8-6-13)12-24-17-10-9-16-20-21-18(23(16)22-17)15-4-2-3-11-19-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPEIYGTCHDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322243 |
Source
|
Record name | 6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816315 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868968-02-9 |
Source
|
Record name | 6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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